2-Bromo-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-4-nitrophenol
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Overview
Description
2-Bromo-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-4-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine, nitro, and imino groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-4-nitrophenol typically involves a multi-step process:
Bromination: The starting material, 2,6-dihydroxybenzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Nitration: The brominated intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Condensation: The final step involves the condensation of the nitrated intermediate with 3,4-dimethoxyaniline in the presence of an acid catalyst to form the imino group, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-4-nitrophenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic devices.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the nitro and bromine groups can participate in various electronic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[(E)-[(3,5-dimethoxyphenyl)imino]methyl]-6-methoxyphenol: Similar structure but with a methoxy group instead of a nitro group.
2-Bromo-4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenol: Contains a triazole ring and a sulfanyl group.
Uniqueness
2-Bromo-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-4-nitrophenol is unique due to the presence of both nitro and imino groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13BrN2O5 |
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Molecular Weight |
381.18 g/mol |
IUPAC Name |
2-bromo-6-[(3,4-dimethoxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C15H13BrN2O5/c1-22-13-4-3-10(6-14(13)23-2)17-8-9-5-11(18(20)21)7-12(16)15(9)19/h3-8,19H,1-2H3 |
InChI Key |
YUIBNCJWBXAXAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)OC |
Origin of Product |
United States |
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